molecular formula C16H20ClN5O3S B500312 1-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one CAS No. 879056-59-4

1-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one

Cat. No.: B500312
CAS No.: 879056-59-4
M. Wt: 397.9g/mol
InChI Key: PKONHWQLNBAISW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the piperazine ring could be formed through a reaction of a suitable diamine with a dihalide . The triazole ring could be formed through a cyclization reaction involving an azide and an alkyne . The sulfonyl group could be introduced through a sulfonation reaction . The ketone group could be introduced through an oxidation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The piperazine ring and the triazole ring would add cyclic structure to the molecule, while the sulfonyl and ketone groups would add polarity .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The piperazine ring could undergo reactions at the nitrogen atoms, the triazole ring could undergo reactions at the carbon or nitrogen atoms, the sulfonyl group could undergo reactions at the sulfur or oxygen atoms, and the ketone group could undergo reactions at the carbon or oxygen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl and ketone groups would likely make the compound polar and potentially soluble in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. As with any chemical, appropriate safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve studying its chemical reactivity, its potential uses, and its safety profile. It could also involve developing more efficient methods for its synthesis .

Properties

IUPAC Name

1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-methyl-3-(1,2,4-triazol-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN5O3S/c1-13(10-21-12-18-11-19-21)16(23)20-6-8-22(9-7-20)26(24,25)15-4-2-14(17)3-5-15/h2-5,11-13H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKONHWQLNBAISW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC=N1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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